molecular formula C9H7BrFN3 B12080233 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole

Katalognummer: B12080233
Molekulargewicht: 256.07 g/mol
InChI-Schlüssel: ZCYHTYDMSGMPRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a benzo[d][1,2,3]triazole core substituted with bromine, cyclopropyl, and fluorine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2-fluoroaniline with cyclopropyl isocyanate, followed by cyclization using a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole: Unique due to its specific substitution pattern.

    6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Similar core structure but different substituents.

    4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole: Similar triazole core with different substituents.

Uniqueness: The uniqueness of this compound lies in its specific combination of bromine, cyclopropyl, and fluorine substituents, which confer distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

Molekularformel

C9H7BrFN3

Molekulargewicht

256.07 g/mol

IUPAC-Name

4-bromo-1-cyclopropyl-6-fluorobenzotriazole

InChI

InChI=1S/C9H7BrFN3/c10-7-3-5(11)4-8-9(7)12-13-14(8)6-1-2-6/h3-4,6H,1-2H2

InChI-Schlüssel

ZCYHTYDMSGMPRF-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C3=C(C(=CC(=C3)F)Br)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.